![molecular formula C21H22FN3O3 B2863821 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 299408-81-4](/img/structure/B2863821.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound with a complex structure . It contains a pyrrolidine-2,5-dione scaffold, which is a versatile scaffold used in drug discovery . The compound also contains a 4-fluorophenyl group attached to a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrrolidine-2,5-dione core, a 4-fluorophenyl group, and a piperazine ring . The compound has a molecular weight of 383.416 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 610.9±55.0 °C at 760 mmHg . The compound is triclinic with specific dimensions a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å .Scientific Research Applications
Drug Design and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial in drug design . The fluorophenyl group may interact with specific biological targets, potentially leading to the discovery of new drugs with unique mechanisms of action.
Pharmacology
In pharmacology, the compound’s ability to act as an inverse agonist for certain receptors, such as the RORγt, is of particular interest . This application could lead to the development of novel treatments for autoimmune diseases by modulating immune responses.
Biochemistry
Biochemically, the compound’s structural features, such as the fluorophenyl group, may be used to study protein-ligand interactions. These studies can provide insights into enzyme mechanisms and help identify potential targets for therapeutic intervention .
Chemical Research
The compound’s unique structure makes it valuable in chemical research, particularly in the synthesis of complex organic molecules. It can serve as a building block for constructing larger, more intricate compounds with specific desired properties .
Medicinal Chemistry
In medicinal chemistry, the compound’s diverse functional groups allow for extensive exploration of pharmacophore space due to efficient sp3-hybridization . This exploration is essential for the development of new drugs with optimal ADME/Tox profiles.
Neuropharmacology
Given the presence of a piperazine moiety, this compound could be explored for its potential effects on the central nervous system. Piperazine derivatives are known to interact with neurotransmitter receptors, which could make this compound a candidate for the development of new neuropharmacological agents .
Future Directions
The future directions for this compound could involve further studies on its potential applications, especially in the field of drug discovery. The pyrrolidine-2,5-dione scaffold in its structure is a versatile scaffold used in drug discovery , suggesting potential for further exploration in this area.
properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOVTBHGWBDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)
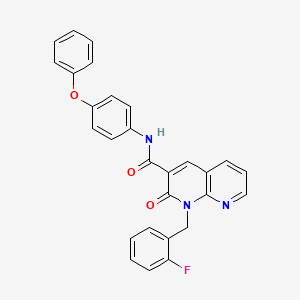
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)
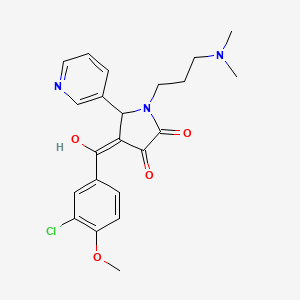
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

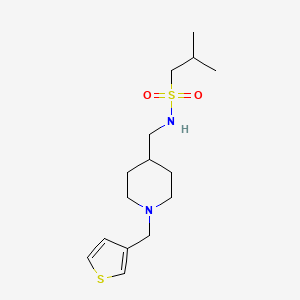
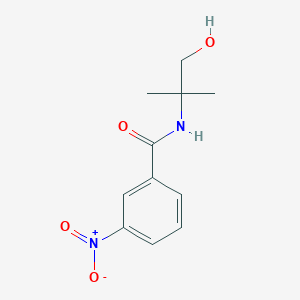
![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)

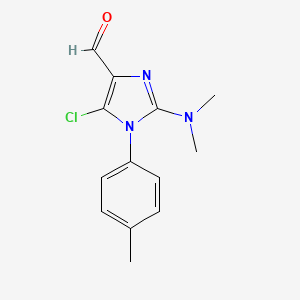
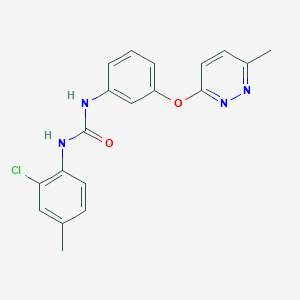
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2863761.png)